Tert-butyl 4-methoxybenzylcarbamate Tert-butyl 4-methoxybenzylcarbamate
Brand Name: Vulcanchem
CAS No.: 120157-94-0
VCID: VC13437154
InChI: InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol

Tert-butyl 4-methoxybenzylcarbamate

CAS No.: 120157-94-0

Cat. No.: VC13437154

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-methoxybenzylcarbamate - 120157-94-0

Specification

CAS No. 120157-94-0
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name tert-butyl N-[(4-methoxyphenyl)methyl]carbamate
Standard InChI InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15)
Standard InChI Key OVAFZCTWIMXZLF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC

Introduction

Structural and Molecular Characteristics

Tert-butyl 4-methoxybenzylcarbamate belongs to the carbamate family, featuring a Boc-protected amine linked to a 4-methoxybenzyl group. Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol. The IUPAC name is tert-butyl N-[(4-methoxyphenyl)methyl]carbamate, and its SMILES notation is CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC. The Boc group provides steric protection, while the methoxybenzyl moiety enhances solubility and stability under various reaction conditions.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number120157-94-0
Molecular FormulaC₁₃H₁₉NO₃
Molecular Weight237.29 g/mol
IUPAC Nametert-butyl N-[(4-methoxyphenyl)methyl]carbamate
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC

Synthesis and Reaction Pathways

Protection Reactions

The compound is typically synthesized via the reaction of 4-methoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine or N-methylmorpholine. This method, analogous to Boc protection strategies for amines, proceeds under mild conditions (0–25°C) in anhydrous solvents like dichloromethane or ethyl acetate . The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the chloroformate, followed by deprotonation to yield the carbamate .

Example Synthesis Protocol:

  • Dissolve 4-methoxybenzylamine (1 equiv) in anhydrous dichloromethane.

  • Add triethylamine (1.2 equiv) and cool to 0°C.

  • Slowly add tert-butyl chloroformate (1.1 equiv) dropwise.

  • Stir at room temperature for 12 hours.

  • Extract with dilute HCl, wash with brine, and purify via silica gel chromatography.

Deprotection Techniques

The Boc group in tert-butyl 4-methoxybenzylcarbamate can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) . Recent advancements in deprotection include catalytic methods using tris(4-bromophenyl)aminium radical cation (magic blue) with triethylsilane, which cleave tert-butyl carbamates at room temperature without harsh acids .

Applications in Organic Synthesis

Amine Protection in Drug Synthesis

The compound is pivotal in multi-step syntheses requiring temporary amine protection. For example, in the production of lacosamide (an antiepileptic drug), Boc-protected intermediates similar to tert-butyl 4-methoxybenzylcarbamate are alkylated via phase-transfer catalysis . The methoxybenzyl group enhances intermediate solubility, facilitating purification .

Building Block for Heterocycles

Tert-butyl 4-methoxybenzylcarbamate serves as a precursor in the synthesis of tetrasubstituted pyrroles and imidazoles, where the Boc group is selectively removed after cyclization . Its stability under basic conditions makes it ideal for Pd-catalyzed cross-coupling reactions .

Peptide and Glycoconjugate Chemistry

In carbohydrate chemistry, this carbamate protects amine groups in aminoglycoside antibiotics, enabling site-selective modifications. For instance, its use in regioselective oxidation of neomycin derivatives improves yield and simplifies purification .

Recent Research Advancements

Catalytic Deprotection Strategies

Studies by Slanina et al. (2023) demonstrate that magic blue (MB- ⁺) and triethylsilane catalytically deprotect tert-butyl carbamates at room temperature, offering a greener alternative to traditional acidolysis . This method achieves 95% yield without damaging sensitive functional groups (e.g., epoxides or alkenes) .

Chemoselective Modifications

Liu et al. (2016) utilized tert-butyl 4-methoxybenzylcarbamate in the synthesis of EI-1941-2, an anti-inflammatory agent. The PMB ester survived Stille coupling and epoxidation, underscoring its compatibility with diverse reaction conditions .

Table 2: Comparative Analysis of Deprotection Methods

MethodConditionsYield (%)Advantages
TFA/DCM25°C, 1 hour90Rapid, high-yielding
Magic Blue/TriethylsilaneRT, 4 hours95Mild, no acidic byproducts
HCl/Dioxane60°C, 3 hours85Cost-effective

Challenges and Future Directions

Despite its utility, tert-butyl 4-methoxybenzylcarbamate faces limitations in large-scale synthesis due to the cost of tert-butyl chloroformate. Future research may explore:

  • Alternative Protecting Groups: 2,4-Dimethoxybenzyl esters for enhanced stability in macrocyclic lactones .

  • Flow Chemistry: Continuous-flow systems to improve reaction efficiency and safety .

  • Bioconjugation: Applications in antibody-drug conjugates (ADCs) requiring stable amine protection .

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